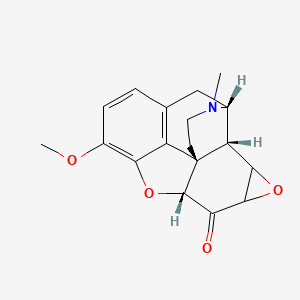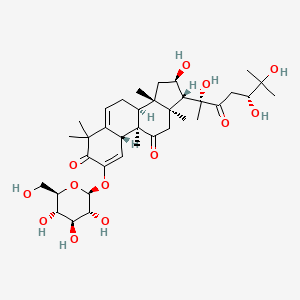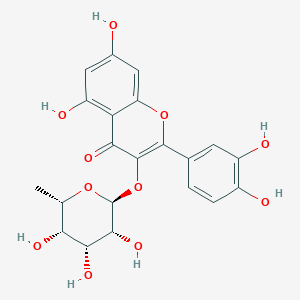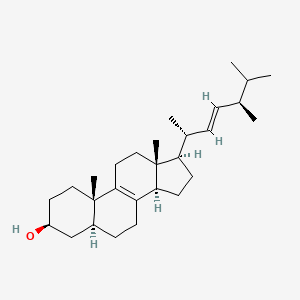![molecular formula C25H20N6O3 B1235686 [4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone](/img/structure/B1235686.png)
[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone is a member of benzophenones.
Scientific Research Applications
Synthesis and Chemical Studies
- Chemical Synthesis Techniques : The chemical compound has been explored in various synthesis studies. For instance, Walid Fathalla (2015) focused on synthesizing methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, a process involving the compound of interest (Fathalla, 2015).
Pharmacological Applications
Monoamine Oxidase Inhibitors : A series of quinoxaline-based compounds, including the specified chemical, have been investigated for their monoamine oxidase (MAO) inhibitory properties. This study by Khattab et al. (2010) highlights the competitive inhibition of MAO-A by certain compounds, indicating potential pharmacological applications (Khattab et al., 2010).
Antagonistic Properties on Adenosine Receptors : In a study by Vu et al. (2004), derivatives of the compound, particularly piperazine derivatives, were identified as potent and selective adenosine A2a receptor antagonists. This suggests potential therapeutic applications in neurological disorders like Parkinson's disease (Vu et al., 2004).
Antimicrobial and Antifungal Applications : El‐Hawash et al. (1999) synthesized derivatives including 1,2,4-triazolo[4,3-a]quinoxalines, which exhibited promising antifungal activity, especially against Candida albicans. This indicates potential use in treating fungal infections (El‐Hawash et al., 1999).
Antidepressant Potential : Research by Sarges et al. (1990) on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, a class that includes the specified compound, showed potential as rapid-acting antidepressant agents. Their activity in Porsolt's behavioral despair model in rats suggests a therapeutic potential in mental health treatments (Sarges et al., 1990).
properties
Molecular Formula |
C25H20N6O3 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[4-[4-(furan-2-carbonyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone |
InChI |
InChI=1S/C25H20N6O3/c32-22(17-5-2-1-3-6-17)18-8-9-19-20(15-18)31-16-26-28-24(31)23(27-19)29-10-12-30(13-11-29)25(33)21-7-4-14-34-21/h1-9,14-16H,10-13H2 |
InChI Key |
XEYOWLVKDVCITP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)N5C2=NN=C5)C(=O)C6=CC=CO6 |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)N5C2=NN=C5)C(=O)C6=CC=CO6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,9R)-6,11,12-trihydroxy-5,13-dimethoxy-1,9-dimethyl-16-oxo-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3-carbaldehyde](/img/structure/B1235603.png)





![[(1R,3R,9R,10R,11R,14R,15S,17R,18S,19S,23Z,25S,27R,29R,31R,36S,37R,38S,41R,43R,49S)-37-acetyloxy-11-[(4R,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1235618.png)
![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxohexahydropyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl]-5-[2-[2-[2-[2-[(E)-2-(2-methylcyclopropyl)vinyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1235619.png)
![ethyl (E)-6-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]-2,4-dioxo-hex-5-enoate](/img/structure/B1235620.png)
![3-(hydroxymethyl)-1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione](/img/structure/B1235622.png)
![(5R,6R)-6-[[(2-ethoxy-1-naphthalenyl)amino]-oxomethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235623.png)
![4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide](/img/structure/B1235625.png)
![(13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1235626.png)
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2R,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1235627.png)